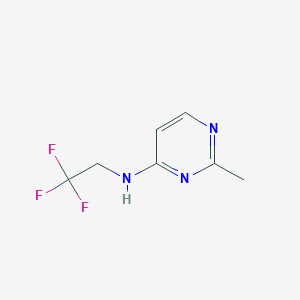![molecular formula C16H22F2N4O B12270993 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methylpyrimidine](/img/structure/B12270993.png)
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methylpyrimidine is a complex organic compound that features a piperidine moiety, which is a six-membered ring containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring. The difluoropiperidine moiety is introduced through a series of fluorination reactions. The final step involves the coupling of the piperidine derivative with a pyrimidine precursor under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. Solvent extraction and crystallization techniques are commonly employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, halides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,4-Difluoropiperidine-1-carbonyl)-4-[(4-fluorophenyl)methyl]morpholine
- 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole
Uniqueness
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methylpyrimidine is unique due to its specific structural features, such as the difluoropiperidine moiety and the pyrimidine ring
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H22F2N4O |
|---|---|
Peso molecular |
324.37 g/mol |
Nombre IUPAC |
(4,4-difluoropiperidin-1-yl)-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C16H22F2N4O/c1-12-2-7-19-15(20-12)22-8-3-13(4-9-22)14(23)21-10-5-16(17,18)6-11-21/h2,7,13H,3-6,8-11H2,1H3 |
Clave InChI |
QPEKUFVBRXWSIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12270913.png)

![1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole](/img/structure/B12270922.png)
![1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea](/img/structure/B12270923.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B12270926.png)
![4-methyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12270930.png)
![3-{Octahydrocyclopenta[c]pyrrol-2-yl}pyridine-4-carbonitrile](/img/structure/B12270935.png)
![4-(2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B12270939.png)
![N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12270940.png)
![N-methyl-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12270946.png)
![2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12270951.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12270954.png)
![1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B12270977.png)
![2-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12270985.png)
